7-Methoxy-3,3,5-trimethyl-2,3-dihydro-1H-indole
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Overview
Description
7-Methoxy-3,3,5-trimethyl-2,3-dihydro-1H-indole is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3,3,5-trimethyl-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole structure . For this specific compound, the reaction might involve the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3,3,5-trimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the indole ring or other functional groups present in the compound.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce various functional groups onto the indole ring.
Scientific Research Applications
7-Methoxy-3,3,5-trimethyl-2,3-dihydro-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methoxy-3,3,5-trimethyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Methoxyindole: Similar in structure but lacks the trimethyl groups.
1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,3]: Another indole derivative with different substituents.
1’,3’-Dihydro-8-methoxy-1’,3’,3’-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]: A compound with a similar core structure but additional functional groups.
Uniqueness
7-Methoxy-3,3,5-trimethyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy and trimethyl groups can enhance its stability and modify its interaction with biological targets compared to other indole derivatives.
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
7-methoxy-3,3,5-trimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C12H17NO/c1-8-5-9-11(10(6-8)14-4)13-7-12(9,2)3/h5-6,13H,7H2,1-4H3 |
InChI Key |
ZURYEJJMSCALTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)NCC2(C)C |
Origin of Product |
United States |
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